1-{4-[(1-bromo-2-naphthyl)oxy]butyl}-1H-imidazole oxalate
Overview
Description
1-{4-[(1-bromo-2-naphthyl)oxy]butyl}-1H-imidazole oxalate is a useful research compound. Its molecular formula is C19H19BrN2O5 and its molecular weight is 435.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 434.04773 g/mol and the complexity rating of the compound is 387. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
CO2 Capture and Environmental Applications
Ionic liquids derived from imidazole, such as those incorporating a cation with an appended amine group, have been researched for their ability to capture CO2. These liquids can reversibly sequester CO2 as a carbamate salt and are comparable in efficiency to commercial amine sequestering agents while being nonvolatile and functional without water (Bates et al., 2002).
Catalytic and Synthetic Applications
Imidazolium-based ionic liquids have been used as catalysts in the synthesis of complex organic compounds. For example, 1,3-disulfonic acid imidazolium hydrogen sulfate has been employed as an efficient catalyst for the preparation of 1-carbamatoalkyl-2-naphthols and 1-amidoalkyl-2-naphthols under solvent-free conditions, showcasing its role in green chemistry (Zare et al., 2012).
Magnetic and Electronic Properties
Research into heterotrimetallic oxalato-bridged Re(IV)2M(II) complexes, where imidazole acts as a coordinating molecule, has provided insights into magnetic coupling effects and potential applications in magnetic materials (Martínez-Lillo et al., 2011).
Fuel Cell Technologies
Non-Bronsted acid–base room temperature imidazolium ionic liquids have been evaluated as electrolytes for fuel cells, demonstrating significant efficiency improvements. This highlights their potential in energy conversion and storage applications (Souza et al., 2003).
Nanomaterials Synthesis
Ionic liquids have facilitated the microwave-assisted synthesis of nanomaterials, such as cobalt oxalate nanorods, which can be thermally converted to Co3O4 rods. This method underscores the role of ionic liquids in the preparation of nanoscale materials with potential applications in catalysis, sensing, and other fields (Wang & Zhu, 2005).
Properties
IUPAC Name |
1-[4-(1-bromonaphthalen-2-yl)oxybutyl]imidazole;oxalic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17BrN2O.C2H2O4/c18-17-15-6-2-1-5-14(15)7-8-16(17)21-12-4-3-10-20-11-9-19-13-20;3-1(4)2(5)6/h1-2,5-9,11,13H,3-4,10,12H2;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUKAPWFRDQDOLY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2Br)OCCCCN3C=CN=C3.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19BrN2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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